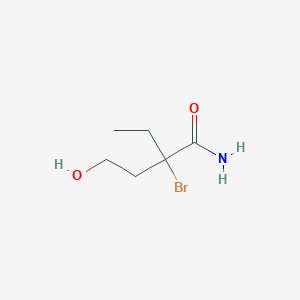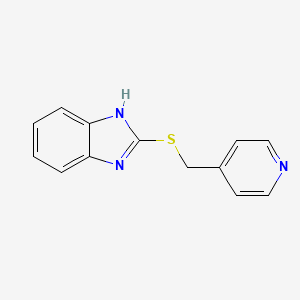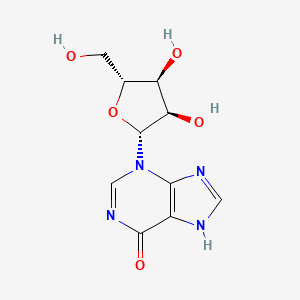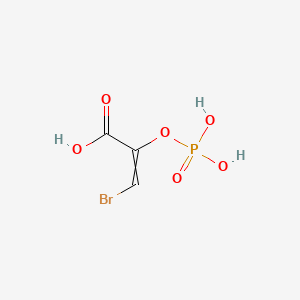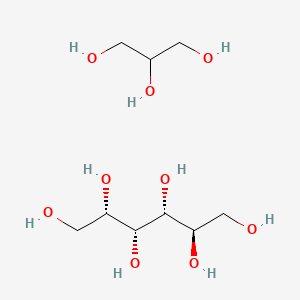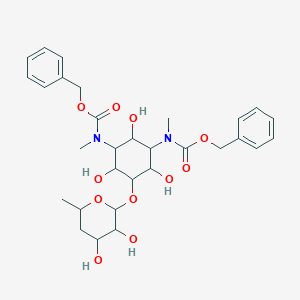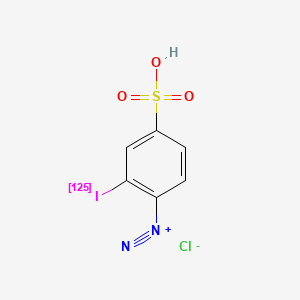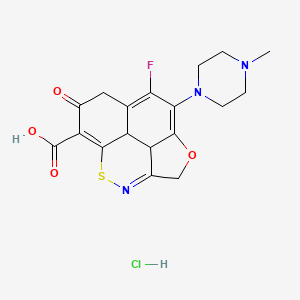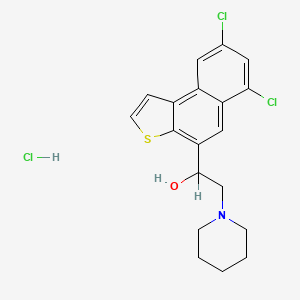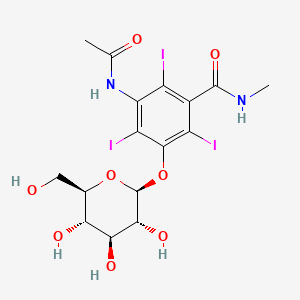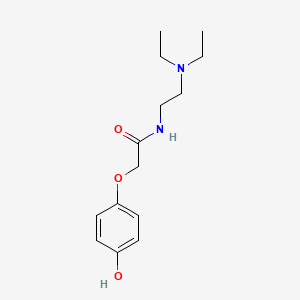
苯卡普顿
描述
Synthesis Analysis
The synthesis of Phenkapton involves chemical processes that yield a compound with distinct physical and chemical properties. Stammbach et al. (1963) outlined the production and physico-chemical characteristics of Phenkapton, including its impurities detectable via thin-layer chromatography and quantification through developed analytical methods (Stammbach, K., Delley, R., Suter, R., & Székely, G., 1963).
Molecular Structure Analysis
Investigations into Phenkapton's molecular structure reveal insights into its complex formation and bonding. For example, the study of molecular aggregation and mechanical properties of Kapton H, a related compound, by Kochi et al. (1984) provides analogous insights into Phenkapton's structural attributes through small-angle X-ray scattering (SAXS) analysis, suggesting a two-phase structure within its molecular composition (Kochi, M., Hiromichi, S., & Kambe, H., 1984).
Chemical Reactions and Properties
Phenkapton's chemical reactions and properties have been elaborated through its interactions and synthesis processes. Zhou et al. (1999) explored the synthesis and third-order optical nonlinearities of novel charge-transfer complexes involving Phenkapton, demonstrating its potential in nonlinear optical applications and its qualitative structure/NLO property correlation (Zhou, Y., Wang, E., Peng, J., Liu, J., Hu, C.-W., Huang, R.-D., & You, X., 1999).
Physical Properties Analysis
The physical properties of Phenkapton, including its solubility, melting point, and thermal stability, have been studied. The synthesis and properties of related compounds, such as polyimides based on Kapton backbone structures, offer comparative insights into Phenkapton’s physical attributes, highlighting its high solubility and low minimum melt viscosity, which suggest excellent processability for high heat resistance applications (Miyauchi, M., Ishida, Y., Ogasawara, T., & Yokota, R., 2012).
Chemical Properties Analysis
The chemical properties of Phenkapton, such as reactivity and stability, have been detailed through its synthesis and interaction with various chemical agents. Studies on related complexes, like the Eu2(NAP)6(PHEN)2 complex, showcase the luminescence properties of Phenkapton derivatives, indicating its capability for strong green emission, which is a significant chemical property (Yang, S., Yang, H., Yu, X.-b., & Wang, Z.-m., 2003).
科学研究应用
苯卡普顿性质分析:Stammbach 等人 (1963) 描述了苯卡普顿的合成和理化性质,以及使用薄层色谱检测技术产品中杂质的方法。他们开发了一种选择性分析方法,用于估算技术活性物质中的纯苯卡普顿,并描述了估算其在成品和生物材料中的含量的方法 (Stammbach, Delley, Suter, & Székely, 1963).
柑橘红蜘蛛对苯卡普顿的抗性:Tanaka 和 Inoue (2009) 的研究调查了苯卡普顿的抗性水平与柑橘红蜘蛛(Panonychus citri)中 E1 酯酶的特性之间的关系。他们发现 E1 酯酶的活性与苯卡普顿的抗性水平密切相关 (Tanaka & Inoue, 2009).
柑橘红蜘蛛中对苯卡普顿抗性的遗传学:Tanaka、Inoue 和 Kita (2009) 的另一项研究分析了柑橘红蜘蛛中苯卡普顿抗性的遗传组成,表明一个主要基因参与了抗性的赋予 (Tanaka, Inoue, & Kita, 2009).
包括苯卡普顿在内的有机磷杀虫剂的毒性:Edson 和 Noakes (1960) 对大鼠中六种有机磷杀虫剂的口服、皮肤和饮食毒性进行了研究,将苯卡普顿与其他杀虫剂进行了比较。他们发现苯卡普顿的急性口服 LD50 值相对较高,表明其急性毒性低于一些其他有机磷酸酯 (Edson & Noakes, 1960).
苯卡普顿在尿黑酸症研究中的作用:尿黑酸症是一种苯丙氨酸和酪氨酸代谢的罕见遗传性疾病,涉及均 homogentisic 酸及其氧化物的积累。苯卡普顿是一种 homogentisic 酸的聚合物,会浸渍软骨等某些组织。正在进行研究以找到针对这种情况的有效治疗方法 (Červeňanský, Sitáj, & Urbanek, 1959).
苯卡普顿在代谢紊乱研究中的作用:Woolf (1963) 讨论了苯卡普顿在研究苯丙氨酸和酪氨酸代谢的先天性缺陷中的作用,特别是在尿黑酸症等疾病的背景下 (Woolf, 1963).
安全和危害
属性
IUPAC Name |
(2,5-dichlorophenyl)sulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2O2PS3/c1-3-14-16(17,15-4-2)19-8-18-11-7-9(12)5-6-10(11)13/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNLTHFTYNDYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCSC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2O2PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042269 | |
| Record name | Phenkapton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenkapton | |
CAS RN |
2275-14-1 | |
| Record name | Phenkapton | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2275-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenkapton [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002275141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenkapton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenkapton | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENKAPTON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNR73N2K09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2S)-18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid](/img/structure/B1204168.png)
